N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]butanamide
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Overview
Description
N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]butanamide is a synthetic organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction of an appropriate amine with a suitable dihalide.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Coupling with the phenyl ring: The trifluoromethylated intermediate is then coupled with a phenyl ring using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.
Attachment of the butanamide moiety: The final step involves the acylation of the pyrrolidine nitrogen with a butanoyl chloride or a similar acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amines or thiols.
Scientific Research Applications
N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]butanamide can be compared with other similar compounds, such as:
N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide: Similar structure but with an acetamide moiety instead of butanamide, which may result in different biological activities and properties.
N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]propionamide: Contains a propionamide group, leading to variations in reactivity and biological effects.
N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]benzamide: Features a benzamide moiety, which can significantly alter its interaction with biological targets and its overall pharmacokinetic profile.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are valuable for various applications.
Properties
IUPAC Name |
N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-2-3-15(22)20-14-8-9-21(11-14)10-12-4-6-13(7-5-12)16(17,18)19/h4-7,14H,2-3,8-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWOOWRNCRTELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCN(C1)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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